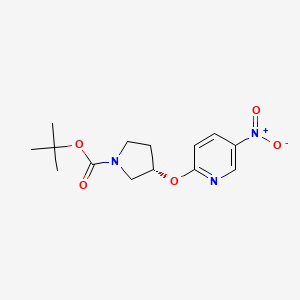

(S)-tert-butyl 3-((5-nitropyridin-2-yl)oxy)pyrrolidine-1-carboxylate

Description

Properties

IUPAC Name |

tert-butyl (3S)-3-(5-nitropyridin-2-yl)oxypyrrolidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19N3O5/c1-14(2,3)22-13(18)16-7-6-11(9-16)21-12-5-4-10(8-15-12)17(19)20/h4-5,8,11H,6-7,9H2,1-3H3/t11-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FBDBOJSDDWQIBC-NSHDSACASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(C1)OC2=NC=C(C=C2)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N1CC[C@@H](C1)OC2=NC=C(C=C2)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19N3O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

309.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-tert-butyl 3-((5-nitropyridin-2-yl)oxy)pyrrolidine-1-carboxylate typically involves multiple steps, starting from readily available starting materials. One common approach involves the following steps:

Formation of the Pyrrolidine Ring: This can be achieved through a cyclization reaction involving an appropriate amine and a carbonyl compound.

Introduction of the Tert-Butyl Group: This step often involves the use of tert-butyl chloroformate in the presence of a base.

Attachment of the Nitropyridine Moiety: This can be done through a nucleophilic substitution reaction where the pyrrolidine ring is reacted with a nitropyridine derivative under suitable conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

(S)-tert-butyl 3-((5-nitropyridin-2-yl)oxy)pyrrolidine-1-carboxylate can undergo various chemical reactions, including:

Oxidation: The nitro group can be reduced to an amine under suitable conditions.

Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst.

Substitution: The pyrrolidine ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or lithium aluminum hydride.

Substitution: Nucleophiles like alkoxides or amines can be used under basic conditions.

Major Products

Oxidation: Conversion of the nitro group to a nitroso or hydroxylamine derivative.

Reduction: Formation of the corresponding amine.

Substitution: Formation of various substituted pyrrolidine derivatives.

Scientific Research Applications

Structural Representation

The structural formula of the compound can be represented as follows:

Anticancer Activity

Recent studies have highlighted the anticancer potential of pyrrolidine derivatives, including (S)-tert-butyl 3-((5-nitropyridin-2-yl)oxy)pyrrolidine-1-carboxylate. A notable investigation involved the synthesis of various pyrrolidine derivatives and their evaluation against cancer cell lines. The results indicated that certain derivatives exhibited significantly enhanced cytotoxicity compared to standard treatments like tamoxifen, with some compounds showing up to twice the efficacy against M-Hela tumor cells in vitro .

Case Study: In Vitro and In Vivo Efficacy

In a comprehensive study, a library of novel pyrrolidine derivatives was synthesized, and their anticancer activities were evaluated both in vitro and in vivo. The findings revealed:

- In Vitro : Compounds demonstrated IC50 values significantly lower than tamoxifen, indicating higher potency.

- In Vivo : Survival rates of treated animals reached up to 83% , with an increased life span of up to 447% compared to control groups .

Antibacterial Activity

In addition to anticancer properties, this compound has shown promise as an antibacterial agent. Research indicates that certain pyrrolidine derivatives can effectively suppress bacterial biofilm growth, which is critical for treating chronic infections .

Comparative Analysis of Biological Activities

Mechanism of Action

The mechanism of action of (S)-tert-butyl 3-((5-nitropyridin-2-yl)oxy)pyrrolidine-1-carboxylate depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The nitropyridine moiety can participate in electron transfer reactions, while the pyrrolidine ring can enhance binding affinity to target molecules.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Pyridine Ring

The pyridine ring’s substitution pattern significantly influences reactivity and physicochemical properties. Key analogs include:

Key Observations :

- Electron-withdrawing vs. electron-donating groups : The nitro group in the target compound increases electrophilicity compared to bromo or methoxy substituents, making it more reactive in SNAr (nucleophilic aromatic substitution) reactions .

- Steric effects : Dimethoxymethyl or bulky pyrrolidinyl groups reduce accessibility to the pyridine ring, limiting reactivity in sterically demanding reactions .

Stereochemical and Conformational Comparisons

The (S)-configuration of the pyrrolidine ring distinguishes the target compound from racemic analogs. For example:

- tert-butyl 3-((methylsulfonyl)oxy)pyrrolidine-1-carboxylate (CAS: 132945-75-6, similarity: 0.70) lacks the pyridine moiety but shares the Boc-protected pyrrolidine scaffold. Its sulfonyloxy group enables diverse functionalization but lacks the stereoelectronic effects of the nitro-pyridine system .

- Spiro-pyrrolidine-oxindole derivatives (e.g., CAS: 328 in ) exhibit constrained conformations due to spiro-ring fusion, unlike the flexible pyrrolidine-pyridine linkage in the target compound. This impacts binding affinity in biological targets .

Biological Activity

(S)-tert-butyl 3-((5-nitropyridin-2-yl)oxy)pyrrolidine-1-carboxylate is a complex organic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article explores the biological activity of this compound, including its pharmacological properties, mechanisms of action, and relevant case studies.

Structural Characteristics

The compound is characterized by a five-membered pyrrolidine ring, a nitropyridine moiety, and a tert-butyl group, which enhances its lipophilicity. The molecular formula is , with a molecular weight of approximately 309.32 g/mol. Its structural features are significant for potential interactions within biological systems, particularly in drug design and development.

| Feature | Description |

|---|---|

| Molecular Formula | C14H19N3O5 |

| Molecular Weight | 309.32 g/mol |

| Structural Components | Pyrrolidine ring, nitropyridine moiety, tert-butyl group |

Enzyme Interaction Studies

Interaction studies focusing on the binding affinity of this compound with biological targets such as enzymes or receptors are crucial for understanding its biological activity. The presence of the nitropyridine moiety may enhance its interaction with specific targets involved in disease pathways. For example, compounds with similar structures have been shown to inhibit certain kinases and other enzyme classes .

Synthesis and Biological Evaluation

The synthesis of this compound typically involves multi-step synthetic routes that allow for the introduction of various functional groups that can modulate biological activity. The evaluation of these compounds often includes assessing their cytotoxicity, selectivity, and mechanism of action through in vitro assays.

Comparative Analysis with Analogues

A comparative analysis with structurally related compounds provides insights into the unique biological profile of this compound. For instance:

| Compound Name | CAS Number | Notable Activity |

|---|---|---|

| (R)-tert-butyl 3-(5-nitropyridin-2-yloxy)pyrrolidine-1-carboxylate | 1126430-56-5 | Similar structure but different stereochemistry may influence activity |

| (S)-tert-butyl 3-(3-nitropyridin-2-yloxy)pyrrolidine-1-carboxylate | 53255973 | Different nitropyridine substitution may affect binding affinity |

Q & A

Q. What are the key synthetic strategies for preparing (S)-tert-butyl 3-((5-nitropyridin-2-yl)oxy)pyrrolidine-1-carboxylate?

- Methodological Answer : The synthesis typically involves:

Boc Protection : Introduction of the tert-butoxycarbonyl (Boc) group to the pyrrolidine nitrogen under basic conditions (e.g., triethylamine in dichloromethane at 0–20°C) to stabilize the amine during subsequent reactions .

Coupling Reaction : Reacting Boc-protected pyrrolidine with 5-nitropyridin-2-ol derivatives. Mitsunobu conditions (e.g., DEAD, PPh₃) or nucleophilic aromatic substitution (SNAr) may be employed, leveraging the nitro group's electron-withdrawing nature to activate the pyridine ring for substitution .

Purification : Column chromatography (e.g., silica gel, ethyl acetate/hexane gradients) is critical for isolating the product, as nitro groups may complicate crystallization .

Q. Example Conditions :

| Step | Reagents/Conditions | Yield | Reference |

|---|---|---|---|

| Boc Protection | Triethylamine, CH₂Cl₂, 0–20°C | 78–99% | |

| Coupling | DEAD, PPh₃, THF, rt | 62–93% |

Q. How is the stereochemical integrity of the (S)-configured pyrrolidine ensured during synthesis?

- Methodological Answer :

- Chiral Resolving Agents : Use of enantiopure starting materials (e.g., (S)-pyrrolidine derivatives) or chiral catalysts in asymmetric synthesis.

- Chiral HPLC : Post-synthesis resolution to separate enantiomers, as described for tert-butyl pyrrolidine carboxylates in .

- Stereochemical Analysis : Confirmation via polarimetry and comparison of optical rotation values with literature data (e.g., [α]D²⁵ = +15.2° for (S)-enantiomers) .

Q. What analytical techniques are most reliable for characterizing this compound?

- Methodological Answer :

- NMR Spectroscopy : ¹H/¹³C NMR to verify pyrrolidine ring substitution patterns and Boc group integration (e.g., tert-butyl singlet at δ 1.4 ppm) .

- HRMS : High-resolution mass spectrometry to confirm molecular formula (e.g., C₁₆H₂₁N₃O₅ requires m/z 335.1476) .

- IR Spectroscopy : Peaks at ~1700 cm⁻¹ (C=O of Boc) and ~1520 cm⁻¹ (NO₂ asymmetric stretch) .

Advanced Research Questions

Q. How can researchers mitigate decomposition of the nitro group during synthesis or storage?

- Methodological Answer :

- Low-Temperature Reactions : Conduct coupling steps at ≤20°C to minimize nitro group reduction or side reactions .

- Light-Sensitive Storage : Store the compound in amber vials under inert atmosphere (argon), as nitroaromatics are prone to photodegradation.

- Stabilizing Additives : Use radical scavengers (e.g., BHT) in solution to prevent oxidative decomposition .

Q. What strategies address low yields in the coupling of Boc-pyrrolidine with 5-nitropyridin-2-ol derivatives?

- Methodological Answer :

- Activation of Pyridine : Pre-functionalize the pyridine with a leaving group (e.g., bromine at the 2-position) to enhance SNAr reactivity .

- Microwave-Assisted Synthesis : Accelerate reaction kinetics (e.g., 100°C, 30 min) to improve yields, as demonstrated for similar pyridine-pyrrolidine conjugates .

- Catalytic Systems : Transition-metal catalysts (e.g., CuI for Ullmann coupling) or organocatalysts to facilitate C-O bond formation .

Q. How do steric and electronic effects influence the reactivity of the pyrrolidine-p-nitropyridine system?

- Methodological Answer :

- Steric Effects : The tert-butyl group on pyrrolidine creates steric hindrance, reducing nucleophilic attack at the adjacent nitrogen. Molecular modeling (DFT) can predict preferred conformations .

- Electronic Effects : The nitro group deactivates the pyridine ring, directing electrophilic substitution to the 3-position. Substituent effects can be quantified via Hammett σ constants .

Table : Reactivity Trends in Pyridine Derivatives

| Substituent | σ (Hammett) | Preferred Reaction Site |

|---|---|---|

| -NO₂ | +1.27 | Meta (C3) |

| -OCH₃ | -0.27 | Para (C4) |

Q. What are the applications of this compound in medicinal chemistry or materials science?

- Methodological Answer :

- Drug Intermediate : The Boc-protected pyrrolidine scaffold is a precursor for kinase inhibitors or GPCR modulators. The nitro group can be reduced to an amine for further functionalization (e.g., amide coupling) .

- Ligand Design : The pyridine-pyrrolidine motif may serve as a chelating agent for transition metals in catalysis .

Data Contradiction Analysis

Q. Why do reported yields for similar compounds vary significantly (e.g., 62% vs. 93%)?

- Methodological Answer :

- Reaction Scale : Smaller scales (e.g., 50 mg vs. 1 g) often suffer from higher proportional losses during purification .

- Purification Methods : Silica gel chromatography may degrade nitro-containing compounds, whereas flash chromatography or preparative HPLC improves recovery .

- Starting Material Purity : Impurities in Boc-pyrrolidine (e.g., <95% purity) can propagate through synthetic steps, reducing yields .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.